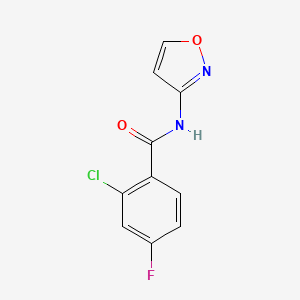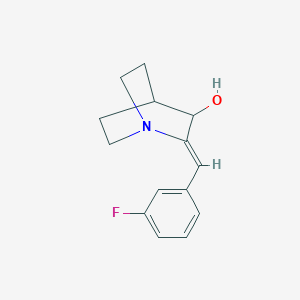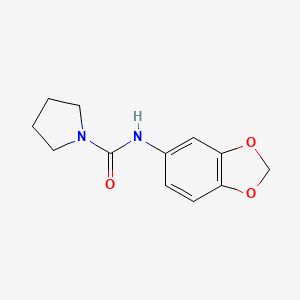amine hydrochloride](/img/structure/B5366337.png)
[(5-phenyl-2-furyl)methyl](2-thienylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-phenyl-2-furyl)methyl](2-thienylmethyl)amine hydrochloride is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTMA and has been widely studied for its biochemical and physiological effects.
科学研究应用
PTMA has been found to have potential applications in various fields of scientific research. One of the most promising applications of PTMA is in the field of medicinal chemistry. PTMA has been shown to have antimicrobial and anticancer properties, making it a potential candidate for the development of new drugs. PTMA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The exact mechanism of action of PTMA is not yet fully understood. However, studies have shown that PTMA interacts with various receptors in the body, including dopamine and serotonin receptors. PTMA has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
PTMA has been found to have various biochemical and physiological effects. Studies have shown that PTMA has antioxidant properties, which may help protect cells from oxidative damage. PTMA has also been found to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, PTMA has been shown to have analgesic properties, which may help alleviate pain.
实验室实验的优点和局限性
One of the advantages of using PTMA in lab experiments is its relatively low toxicity. PTMA has been found to have low toxicity in animal studies, making it a safer option for use in lab experiments. However, one of the limitations of using PTMA is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of PTMA. One of the most promising directions is the development of new drugs based on PTMA. PTMA has been shown to have potential applications in the treatment of various diseases, and further research may lead to the development of new drugs that are more effective and have fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of PTMA and its potential applications in various fields of scientific research.
合成方法
The synthesis of PTMA involves the reaction of 5-phenyl-2-furaldehyde and 2-thienylmethylamine in the presence of hydrochloric acid. The reaction takes place at room temperature and yields PTMA hydrochloride as a white crystalline solid. The synthesis of PTMA has been extensively studied and optimized for higher yields and purity.
属性
IUPAC Name |
1-(5-phenylfuran-2-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS.ClH/c1-2-5-13(6-3-1)16-9-8-14(18-16)11-17-12-15-7-4-10-19-15;/h1-10,17H,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNSHFHMKWEXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[butyl(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5366267.png)
![methyl {2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5366282.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5366290.png)
![5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5366291.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5366302.png)
![1-methyl-6-(3-pyridinyl)-N-[1-(2-thienyl)butyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5366304.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B5366313.png)

![N-(2-methoxyethyl)-1'-[6-(methoxymethyl)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366332.png)

![4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5366355.png)